molecular formula C11H8F3N3O B13108578 5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine

5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B13108578
M. Wt: 255.20 g/mol
InChI Key: YTHTXKBJARFCFR-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H8F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 2-(trifluoromethoxy)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Trifluoromethoxy)phenyl)pyrimidin-2-amine is unique due to the specific positioning of the trifluoromethoxy group, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-4-2-1-3-8(9)7-5-16-10(15)17-6-7/h1-6H,(H2,15,16,17)

InChI Key

YTHTXKBJARFCFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)N)OC(F)(F)F

Origin of Product

United States

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